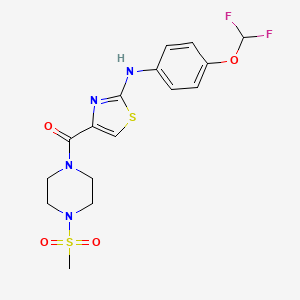

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Beschreibung

The compound “(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” features a thiazole core substituted with a 4-(difluoromethoxy)phenylamino group at the 2-position and a 4-(methylsulfonyl)piperazine moiety at the 4-position. The difluoromethoxy group may improve metabolic stability compared to non-fluorinated analogs, a feature observed in compounds with similar substituents .

Eigenschaften

IUPAC Name |

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O4S2/c1-28(24,25)22-8-6-21(7-9-22)14(23)13-10-27-16(20-13)19-11-2-4-12(5-3-11)26-15(17)18/h2-5,10,15H,6-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBNUTRBEUBPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biologische Aktivität

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 444.5 g/mol . The structural representation includes a thiazole ring, a difluoromethoxyphenyl moiety, and a piperazine group, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F2N4O2S |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 1203343-74-1 |

The biological activity of the compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring is particularly significant as thiazole derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Antitumor Activity

Research indicates that compounds similar to this one exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression. For instance, thiazole derivatives have shown efficacy against various cancer cell lines by targeting kinases such as BRAF and EGFR .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Studies have shown that certain thiazole derivatives can significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .

Antimicrobial Properties

Preliminary data suggest that the compound exhibits antimicrobial activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives, including the target compound, demonstrated potent inhibition of tumor growth in vitro. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of substituents on the thiazole ring in enhancing antitumor activity .

Study 2: Anti-inflammatory Assessment

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The results indicated that compounds with similar structural features significantly reduced edema compared to controls. The study concluded that modifications at specific positions on the thiazole ring could enhance COX inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and thiazole rings can lead to enhanced biological activity. For example:

- Difluoromethoxy Substitution : Increases lipophilicity and potentially improves membrane permeability.

- Piperazine Modifications : Altering substituents on the piperazine ring can influence binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of arylpiperazine-thiazole hybrids, which are widely explored for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Key Observations

Core Heterocycle Variations :

- The thiazole core in the target compound differentiates it from imidazole () or pyrimidine-triazole () analogs. Thiazoles are often preferred for their metabolic stability and hydrogen-bonding capacity .

- Compared to piroxicam derivatives (), the absence of a benzothiazine core may reduce anti-inflammatory effects but enhance target selectivity.

Substituent Effects: The 4-(methylsulfonyl)piperazine group enhances solubility and electrostatic interactions with target proteins compared to morpholine () or methylpiperazine () analogs . The difluoromethoxy group offers superior resistance to oxidative metabolism compared to non-fluorinated aryl ethers, as seen in fluorophenyl derivatives () .

Biological Activity Trends :

- Piperazine-thiazole hybrids (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to engage in hydrogen bonding and π-π stacking .

- Anti-HIV analogs () highlight the importance of aryl groups in viral enzyme inhibition, suggesting the target compound’s difluoromethoxy-phenyl group may confer similar advantages.

Theoretical Implications

- Pharmacokinetics : The methylsulfonyl group likely improves aqueous solubility and membrane permeability compared to trifluoromethyl () or morpholine () analogs.

- Target Binding : Molecular docking studies of similar compounds () suggest that the piperazine moiety interacts with catalytic lysine or aspartate residues in enzymes, while the thiazole ring stabilizes hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.